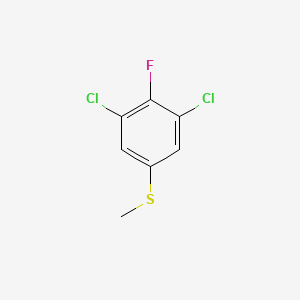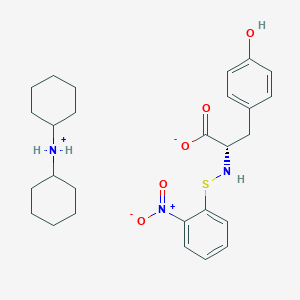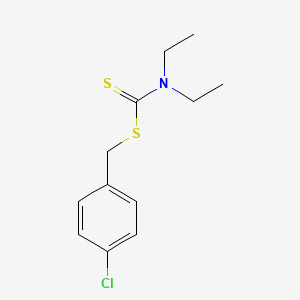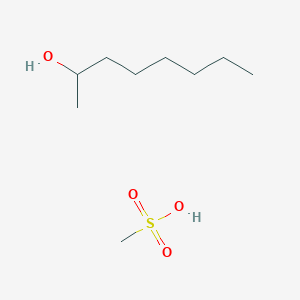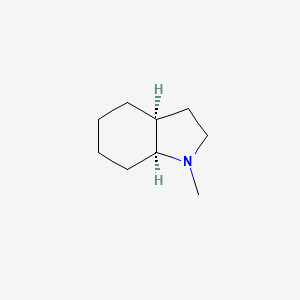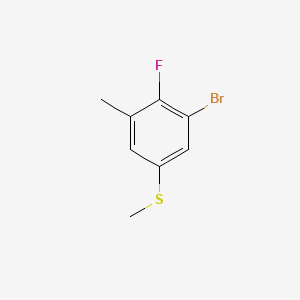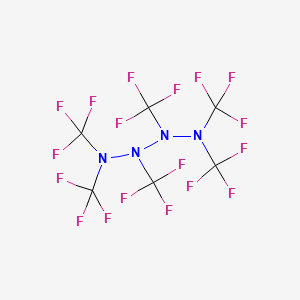
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione is a chemical compound characterized by a five-membered pyrrolidine ring substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione typically involves the bromination and fluorination of pyrrolidine-2,5-dione. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to the compound, often catalyzed by transition metals.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparison with Similar Compounds
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione can be compared with other fluorinated pyrrolidine derivatives:
1-Bromo-3,3,4,4-tetrafluoro-1-butanol: Similar in structure but differs in the functional group attached to the pyrrolidine ring.
1-Bromo-4-fluoronaphthalene: Contains a bromine and fluorine substitution but on a naphthalene ring instead of pyrrolidine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
425-36-5 |
|---|---|
Molecular Formula |
C4BrF4NO2 |
Molecular Weight |
249.95 g/mol |
IUPAC Name |
1-bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione |
InChI |
InChI=1S/C4BrF4NO2/c5-10-1(11)3(6,7)4(8,9)2(10)12 |
InChI Key |
KWDJYEDQIJDOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(C(C(=O)N1Br)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


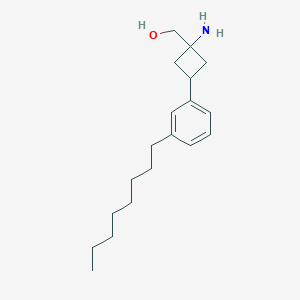
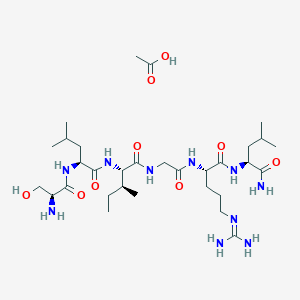
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
